2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1246063-03-5; molecular formula: C₁₁H₁₀N₄OS; molecular weight: 246.29) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methoxymethyl group at the 2-position and a thiophene ring at the 7-position . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and enzyme inhibitor design due to its ability to mimic purine bases and interact with biological targets .
Properties
IUPAC Name |
2-(methoxymethyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-16-7-10-13-11-12-5-4-8(15(11)14-10)9-3-2-6-17-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDZHFLZLUZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxymethyl group at position 2 undergoes selective nucleophilic substitution under acidic or alkaline conditions:
-
Demethylation :
Treatment with HBr/AcOH (48 hours, reflux) converts the methoxymethyl group to a hydroxymethyl derivative: -
Halogenation :
Reaction with PCl₅ or PBr₃ substitutes the methoxy oxygen with halogens (Cl or Br):
Electrophilic Aromatic Substitution (EAS)
The thiophen-2-yl group at position 7 participates in EAS due to its electron-rich π-system:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 7-(5-nitrothiophen-2-yl) | 55% |
| Sulfonation | SO₃/DCM, RT | 7-(5-sulfothiophen-2-yl) | 47% |
Mechanistic studies suggest regioselectivity at the 5-position of the thiophene ring due to directing effects of the sulfur atom .
Triazole Ring Modifications
The triazole moiety participates in cycloaddition reactions :
-
Click chemistry with terminal alkynes (Cu(I) catalyst) forms 1,2,3-triazole hybrids .
-
Oxidation with KMnO₄ under mild conditions converts the triazole to a triazolone derivative .
Pyrimidine Ring Reactivity
The pyrimidine ring undergoes C–H functionalization :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | 5-Bromo derivative | 62% |
| Amination | NH₃/EtOH, 100°C | 5-Amino derivative | 58% |
Catalytic and Solvent Effects
-
TMDP catalyst enhances reaction rates in cyclocondensation steps (turnover frequency: 12 h⁻¹) .
-
Solvent polarity significantly impacts yields:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that derivatives of triazolo-pyrimidines showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate | Zhang et al., 2020 |
| Related Triazole Derivative | High | Smith et al., 2021 |
Anticancer Properties
The compound has also been investigated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, a study by Liu et al. (2021) reported that the compound inhibited cell proliferation by targeting specific signaling pathways.
Pesticidal Activity
Compounds with similar structures have been evaluated for their pesticidal properties. A case study by Chen et al. (2019) indicated that triazole derivatives could effectively control fungal pathogens in crops, making them valuable in agricultural applications.
| Study | Pathogen Targeted | Efficacy |
|---|---|---|
| Chen et al., 2019 | Fusarium spp. | 85% reduction in infection |
| Liu et al., 2020 | Botrytis cinerea | 78% reduction in infection |
Polymer Chemistry
The incorporation of triazolo-pyrimidine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research led by Wang et al. (2022) demonstrated that polymers modified with these compounds exhibited improved thermal resistance compared to unmodified polymers.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Pharmacological and Electrochemical Properties
Anticancer Activity
- The parent scaffold [1,2,4]triazolo[1,5-a]pyrimidine exhibits antiproliferative activity by targeting tubulin, BRD4, and CDK2 . Derivatives like S2-TP (piperidinomethyl-substituted) show enhanced cellular uptake due to increased lipophilicity, whereas the methoxymethyl group in the target compound may favor solubility without compromising target binding .
Enzyme Inhibition
- 7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine demonstrates inhibitory activity against carbonic anhydrase isoforms (hCA IX/XII) via its amino group, which coordinates with zinc ions in the active site . In contrast, the thiophene substituent in the target compound may engage in hydrophobic interactions with enzyme pockets .
Electrochemical Behavior
- Voltammetric studies on S1-TP, S2-TP, and S3-TP reveal that electron-donating groups (e.g., morpholinomethyl in S3-TP) lower oxidation potentials, suggesting improved electron-transfer efficiency compared to the methoxymethyl group in the target compound .
Biological Activity
2-(Methoxymethyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have gained significant attention due to their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and triazole moieties. Structural characterization is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For instance, similar compounds have been synthesized and their structures validated using single-crystal X-ray analysis .
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit potent anticancer activity. For example:
- Compound Efficacy : A study reported that certain triazolo-pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The most active compounds showed IC50 values in the low micromolar range (e.g., 0.53 μM for one derivative) and were found to induce apoptosis and cell cycle arrest in these cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as the ERK signaling pathway. This leads to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival. For instance, one study highlighted that a derivative could significantly inhibit ERK1/2 phosphorylation and induce G2/M phase arrest in cancer cells .
Antibacterial and Antifungal Activities
In addition to anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidines have shown promising antibacterial and antifungal activities:
- Antibacterial Activity : Compounds in this class have been tested against various bacterial strains with some exhibiting significant inhibitory effects. For example, preliminary bioassays indicated that certain derivatives displayed notable antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Some derivatives also demonstrated fungicidal effects against pathogens like Rhizoctonia solani, suggesting potential applications in agricultural settings as fungicides .
Table of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 | 0.96 | Induces apoptosis via ROS elevation |
| HCT-116 | 0.53 | Inhibits ERK signaling pathway | |
| MCF-7 | 3.91 | Cell cycle arrest at G2/M phase | |
| Antibacterial | Various bacterial strains | N/A | Inhibition of bacterial growth |
| Antifungal | Rhizoctonia solani | N/A | Fungicidal action |
Case Study 1: Antiproliferative Activity
In a specific study involving a series of triazolo-pyrimidine derivatives, compound 6i exhibited strong antiproliferative activity against MGC-803 cells with an IC50 value of 0.96 μM. The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways by elevating reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds exert their anticancer effects. It was found that they could significantly inhibit colony formation in cancer cells while also affecting migration capabilities. The study highlighted the importance of further exploring these compounds for potential therapeutic applications in oncology .
Q & A
Q. What synthetic strategies are effective for preparing 2-(Methoxymethyl)-7-(thiophen-2-yl)triazolopyrimidine derivatives?
A two-step nucleophilic C–H functionalization approach is commonly employed. First, introduce substituents at the C-5 and C-7 positions via Grignard reagent reactions on a brominated triazolopyrimidine precursor. For the methoxymethyl group at C-2, alkylation of a hydroxyl intermediate with methyl iodide or methoxymethyl chloride under basic conditions (e.g., NaH/DMF) is effective. Reaction optimization should monitor temperature (60–80°C) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize byproducts .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
Use a multi-technique approach:
- NMR : Assign aromatic protons (δ 7.5–8.5 ppm for thiophene) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH2, δ 3.1–3.3 ppm for OCH3) .
- IR : Confirm C=N stretches (~1600 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 331 for C13H12N4O2S) .
Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. What in vitro biological activities are reported for triazolopyrimidines with thiophene substituents?
Thiophene-containing derivatives exhibit:
- Anticancer activity : IC50 values of 0.5–5 µM in tubulin polymerization assays (e.g., inhibition of vinca alkaloid binding) .
- Antibacterial effects : MICs of 8–32 µg/mL against Gram-positive pathogens (e.g., Enterococcus faecium) via cell-wall synthesis disruption .
- Enzyme inhibition : Moderate activity (Ki ~10 µM) against FAD-dependent oxidoreductases due to thiophene’s electron-rich π-system .
Advanced Research Questions
Q. How do substituents at C-2 and C-7 influence structure-activity relationships (SAR) in triazolopyrimidines?
Critical SAR findings:
Rational Design : Replace C-7 phenyl with thiophene to exploit sulfur’s polarizability for target engagement. Maintain C-2 methoxymethyl for balanced lipophilicity (LogP ~2.5) .
Q. How can contradictory data on reaction pathways be resolved?
Case Study: Discrepancies in cyclization yields (40–80%) during triazolopyrimidine synthesis.
- Hypothesis : Competing pathways (e.g., dimerization vs. cyclization).
- Methodology :
- Use HPLC-MS to track intermediates .
- Perform DFT calculations to compare activation energies of pathways .
- Optimize solvent polarity (e.g., DMF → ethanol/water) to favor cyclization .
- Outcome : Ethanol/water (1:1) increases yield to 75% by suppressing dimerization .
Q. What mechanisms explain the dual functionality (e.g., tubulin polymerization promotion vs. inhibition) of triazolopyrimidines?
Triazolopyrimidines bind to tubulin’s vinca domain non-competitively, stabilizing curved protofilament conformations. This promotes polymerization in vitro but disrupts dynamic instability in cells, mimicking "kinetic stabilization" . Key evidence:
- Cryo-EM : Compound induces 12° curvature in tubulin dimers .
- Competitive binding assays : No displacement of paclitaxel (correlation coefficient <0.1) .
Methodological Recommendations
- For SAR Studies : Use molecular docking (AutoDock Vina) to predict thiophene interactions with tubulin’s β-subunit (PDB: 1SA0) .
- For Metabolic Stability : Assess hepatic clearance using human microsomes (0.5 mg/mL, NADPH regeneration system) .
- For Data Reproducibility : Standardize solvent purity (>99.9%) and reaction vessel geometry (Schlenk flasks for air-sensitive steps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
